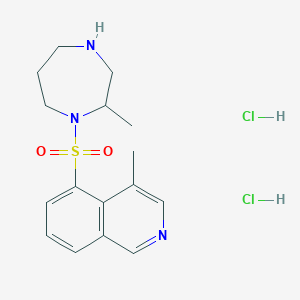![molecular formula C16H15N3OS B12516018 (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 691846-96-5](/img/structure/B12516018.png)
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities.
Métodos De Preparación
The synthesis of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to achieve the synthesis of benzothiazole derivatives . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Análisis De Reacciones Químicas
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) or Dess-Martin periodinane (DMP) to form oxidized products.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Reacting with halogens or other electrophiles to form substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include DMSO as a solvent and iodine as a catalyst. Major products formed from these reactions include various substituted benzothiazoles .
Aplicaciones Científicas De Investigación
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and exerting its anti-tubercular effects .
Comparación Con Compuestos Similares
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-cancer and anti-bacterial activities.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-arylbenzothiazoles: Studied for their potential as anti-inflammatory agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propiedades
Número CAS |
691846-96-5 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3OS/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,17H2,1H3,(H,18,20)/t10-/m0/s1 |
Clave InChI |
UGGBRMZAPMOOQC-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


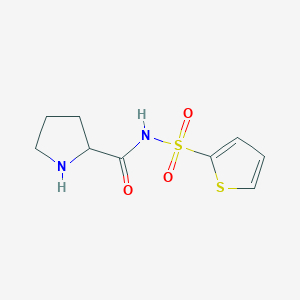
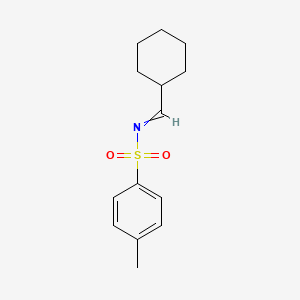

![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)

![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
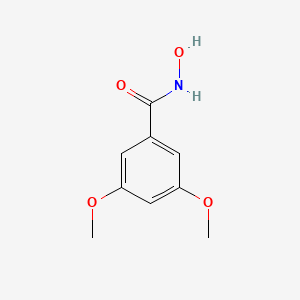
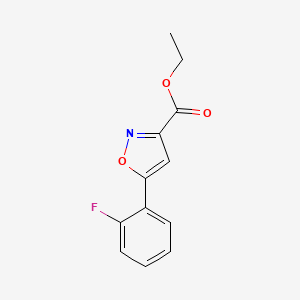
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
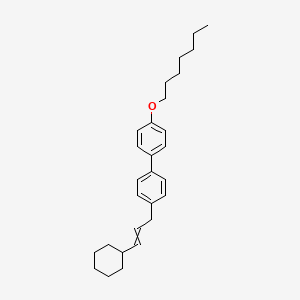
![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

